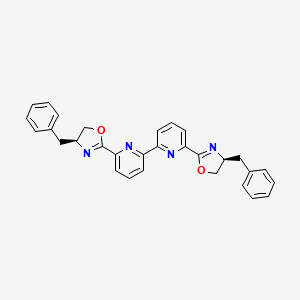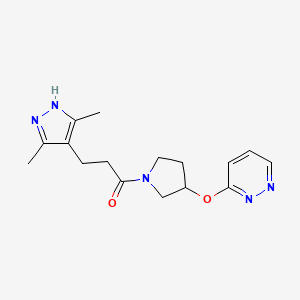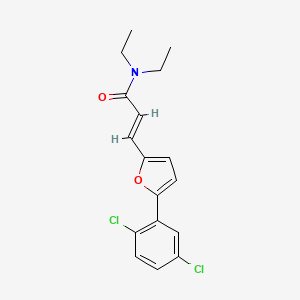![molecular formula C19H20N2O6S B2470393 N-[3-méthoxy-4-(2-oxopyrrolidin-1-yl)phényl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 942012-74-0](/img/structure/B2470393.png)
N-[3-méthoxy-4-(2-oxopyrrolidin-1-yl)phényl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O6S and its molecular weight is 404.44. The purity is usually 95%.
BenchChem offers high-quality N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de BTK
Contexte : La tyrosine kinase de Bruton (BTK) est un composant crucial de la voie de signalisation du récepteur des cellules B (BCR). La dysrégulation de BTK est associée aux malignités des cellules B et aux troubles auto-immuns, ce qui en fait une cible thérapeutique attrayante .
Application : Le composé en question présente une activité inhibitrice puissante de BTK. Il inhibe sélectivement la kinase BTK, arrêtant les cellules de lymphome B et induisant l'apoptose. Comparé à l'inhibiteur de première génération ibrutinib, ce composé présente une sélectivité de kinase supérieure, ce qui le positionne comme un inhibiteur de BTK de deuxième génération potentiel .
Propriétés antimicrobiennes
Contexte : La recherche sur de nouveaux composés explore souvent leur potentiel antimicrobien. De telles propriétés sont essentielles pour lutter contre les maladies infectieuses.
Application : Des études ont étudié l'activité antimicrobienne de ce composé. Des recherches supplémentaires pourraient explorer son efficacité contre des agents pathogènes spécifiques, notamment les bactéries, les champignons et les virus .
Effets anti-inflammatoires
Contexte : L'inflammation joue un rôle dans diverses maladies, notamment les affections auto-immunes. Les composés aux propriétés anti-inflammatoires sont précieux pour le développement de médicaments.
Application : Ce composé peut présenter des effets anti-inflammatoires. Enquêter sur son impact sur les voies inflammatoires et les réponses immunitaires pourrait fournir des informations précieuses .
Thérapie contre le cancer
Contexte : Le cancer reste un défi de santé mondial important. De nouveaux composés sont continuellement évalués pour leur potentiel dans le traitement du cancer.
Application : Compte tenu de son activité inhibitrice de BTK, ce composé pourrait être étudié comme traitement d'appoint pour les malignités des cellules B. Des études précliniques évaluant son impact sur la croissance tumorale et la survie sont nécessaires .
Analogue d'hormone végétale
Contexte : Les dérivés de l'indole ont des applications biologiques diverses. L'acide indole-3-acétique, une hormone végétale, est produit à partir du tryptophane dans les plantes supérieures.
Application : Bien que non directement lié à l'inhibition de BTK, la partie indole de ce composé suggère un potentiel en tant qu'analogue d'hormone végétale. Enquêter sur ses effets sur la croissance, le développement et les réponses au stress des plantes pourrait être intéressant .
Conception et optimisation de médicaments
Contexte : Comprendre la relation structure-activité (SAR) d'un composé est crucial pour la conception et l'optimisation de médicaments.
Application : Les chercheurs peuvent utiliser l'analyse SAR pour modifier ce composé, améliorant ainsi sa puissance, sa sélectivité et son profil de sécurité. Des efforts rationnels de conception de médicaments peuvent conduire à des dérivés améliorés .
En résumé, "N-[3-méthoxy-4-(2-oxopyrrolidin-1-yl)phényl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide" est prometteur dans divers domaines, de l'inhibition de BTK à l'activité antimicrobienne et au-delà. Des études supplémentaires permettront d'élucider son plein potentiel et de guider son développement en tant qu'agent thérapeutique. 🌟
Mécanisme D'action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The presence of a pyrrolidine ring in its structure suggests that it might interact with its targets through sp3-hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3D) coverage of the molecule .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological profiles, suggesting that they might interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy used by medicinal chemists to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The presence of a pyrrolidine ring in its structure suggests that it might have diverse biological effects .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-25-17-11-13(4-6-15(17)21-8-2-3-19(21)22)20-28(23,24)14-5-7-16-18(12-14)27-10-9-26-16/h4-7,11-12,20H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHUBVLEPQVCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-fluorophenyl)sulfanyl]-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2470310.png)
![ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate](/img/structure/B2470312.png)

![N-(3-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470314.png)

![1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde](/img/structure/B2470317.png)
![3,4-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide](/img/structure/B2470320.png)
![2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2470321.png)
![ethyl 3-(methylcarbamoyl)-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2470324.png)
![3-Amino-1-thiaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B2470329.png)


![2-fluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2470332.png)

